molecular formula C7H10O3 B12570545 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid CAS No. 333364-15-1

7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid

Katalognummer: B12570545
CAS-Nummer: 333364-15-1
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: QWNDOKYLUAYAGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxabicyclo[410]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxygen bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid typically involves the oxidation of cyclohexene using dendritic complexes . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts and reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as 7-Oxabicyclo[4.1.0]heptan-2-one .

Wissenschaftliche Forschungsanwendungen

7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit protein phosphatases, leading to the disruption of cellular immune responses . This inhibition is crucial for understanding its potential therapeutic effects and applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid include:

Uniqueness

What sets 7-Oxabicyclo[410]heptane-2-carboxylic acid apart is its specific structure and the presence of a carboxylic acid group, which imparts unique chemical properties and reactivity

Eigenschaften

CAS-Nummer

333364-15-1

Molekularformel

C7H10O3

Molekulargewicht

142.15 g/mol

IUPAC-Name

7-oxabicyclo[4.1.0]heptane-2-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-7(9)4-2-1-3-5-6(4)10-5/h4-6H,1-3H2,(H,8,9)

InChI-Schlüssel

QWNDOKYLUAYAGF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2C(C1)O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.